

What is D-Valine-d8 and its chemical structure

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Compound of Interest

Compound Name: *D-Valine-d8*

Cat. No.: *B15554495*

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An In-depth Technical Guide to **D-Valine-d8**

Introduction

D-Valine-d8 is the stable isotope-labeled form of D-Valine, an enantiomer of the essential amino acid L-Valine.[1] In **D-Valine-d8**, eight hydrogen atoms have been replaced by their heavy isotope, deuterium (^2H or D).[2] This isotopic substitution increases the molecular mass of the compound, making it an invaluable tool for researchers, particularly in the fields of metabolomics, proteomics, and drug development. Its primary applications are as an internal standard for highly accurate quantification of D-Valine in biological samples using mass spectrometry and as a tracer in metabolic research.[1][3][4] Because it is chemically identical to its unlabeled counterpart, it behaves similarly in chromatographic separation and ionization processes, yet is clearly distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[2]

Chemical Structure and Properties

The key distinction of **D-Valine-d8** is the substitution of eight hydrogen atoms with deuterium, which imparts a higher molecular weight compared to the natural compound.[2] This mass difference is the fundamental property exploited in its scientific applications.[2]

Caption: Chemical structure of **D-Valine-d8**.

Physicochemical and Isotopic Properties

The quantitative data for **D-Valine-d8** and its unlabeled counterpart are summarized below for direct comparison.

Property	D-Valine-d8	D-Valine (Unlabeled)
Chemical Formula	C ₅ H ₃ D ₈ NO ₂ [5]	C ₅ H ₁₁ NO ₂
Molecular Weight	125.20 g/mol [6][7]	117.15 g/mol [2]
CAS Number	203784-63-8 (for DL-Valine-d8) [6]	640-68-6
Isotopic Purity	≥98 atom % D[8]	Not Applicable
Appearance	White to off-white solid[2][9]	White crystalline powder[2]
Melting Point	295-300 °C (sublimates)[8][10]	~315 °C
Solubility	Soluble in water[2][5]	Soluble in water

Applications in Research and Development

The primary utility of **D-Valine-d8** stems from its isotopic label, which allows it to be distinguished from its endogenous counterpart by mass-sensitive analytical instruments.

Internal Standard for Quantitative Analysis

D-Valine-d8 is widely employed as an internal standard for the accurate quantification of D-Valine in complex biological matrices like plasma, urine, and tissue samples.[1][4][5] In isotope dilution mass spectrometry (IDMS), a known amount of the deuterated standard is spiked into a sample.[9] Since the labeled standard is chemically identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[2] By measuring the ratio of the analyte's mass spectrometer signal to that of the internal standard, precise and accurate quantification can be achieved, correcting for sample loss and matrix effects.[2] This method is considered the gold standard for quantitative analysis.[9]

Tracer in Metabolic Studies

As a stable isotope tracer, **D-Valine-d8** can be introduced into biological systems to track the metabolic fate of D-Valine. Researchers can follow the incorporation of the deuterium-labeled

valine into various metabolic pathways, providing insights into amino acid metabolism, protein synthesis, and breakdown rates.[7]

Biomolecular NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studying large proteins, complex proton (^1H) spectra can suffer from significant signal overlap.[2] Incorporating deuterated amino acids like **D-Valine-d8** (or more commonly, its L-isomer for protein studies) can simplify these complex spectra.[2][11] The deuterium atoms are not detected in ^1H NMR, effectively removing their signals and helping to resolve and assign the signals of the remaining protons.[11]

Experimental Protocols

Below are generalized methodologies for the key applications of **D-Valine-d8**.

Protocol: Quantification of D-Valine in Plasma using LC-MS/MS

This protocol outlines the use of **D-Valine-d8** as an internal standard for quantifying D-Valine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Standards and Samples:

- **Calibration Curve:** Prepare a series of calibration standards by spiking known concentrations of unlabeled D-Valine into a surrogate matrix (e.g., charcoal-stripped plasma). Add a fixed concentration of **D-Valine-d8** internal standard (IS) to each calibrator.
- **Sample Preparation:** To an aliquot of the plasma sample (e.g., 100 μL), add the same fixed amount of **D-Valine-d8** IS solution.[2]
- **Protein Precipitation:** Add a protein precipitation agent, such as three volumes of ice-cold acetonitrile or methanol, to all samples (calibrators and unknowns).[2]
- **Extraction:** Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[2]

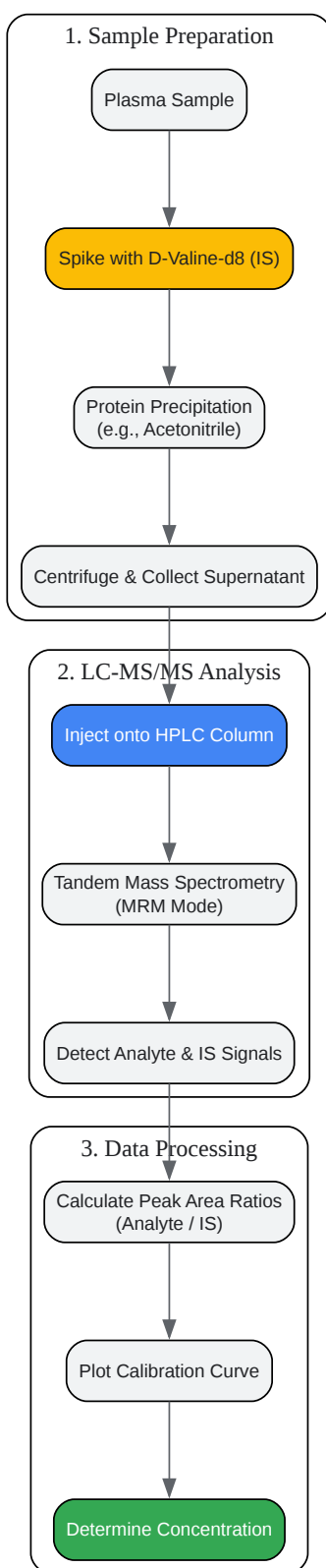
- Final Sample: Transfer the supernatant to a new vial for LC-MS/MS analysis.[\[2\]](#)

2. LC-MS/MS Analysis:

- Chromatography: Inject the prepared sample onto a suitable HPLC column (e.g., a reverse-phase C18 or a chiral column if separation from L-Valine is required). Use an appropriate mobile phase gradient to achieve chromatographic separation.
- Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for both D-Valine and **D-Valine-d8**.[\[2\]](#) The precursor ion for **D-Valine-d8** will be 8 mass units higher than that of unlabeled D-Valine.

3. Data Analysis:

- Quantification: Calculate the peak area ratio of the D-Valine analyte to the **D-Valine-d8** internal standard for all samples.[\[2\]](#)
- Calibration: Generate a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.
- Concentration Determination: Determine the concentration of D-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.[\[2\]](#)



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Caption: Workflow for quantitative analysis using **D-Valine-d8** as an internal standard.

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